[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride
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Overview
Description
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride is a chemical compound with the molecular formula C7H15Cl2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
The mode of action of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride is currently unknown due to the lack of specific studies on this compound . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets. For example, if the targets are enzymes, the compound might inhibit or enhance their activity. If the targets are receptors, the compound might act as an agonist or antagonist.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride typically involves the methylation of 3,5-dimethyl-1H-pyrazole. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with methylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure the best possible outcome .
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazoles .
Scientific Research Applications
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride.
1-Methyl-3,5-dimethylpyrazole: Another derivative of pyrazole with similar structural features.
4-Methyl-3,5-dimethylpyrazole: A related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the methylamine group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-5-7(4-8-3)6(2)10-9-5;/h8H,4H2,1-3H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUASPCMBKZKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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